molecular formula C14H18O3S B15314595 Bicyclo[2.2.1]hept-2-yl 4-methylbenzenesulfonate CAS No. 840-90-4

Bicyclo[2.2.1]hept-2-yl 4-methylbenzenesulfonate

Cat. No.: B15314595
CAS No.: 840-90-4
M. Wt: 266.36 g/mol
InChI Key: WXFFQUSIUXVKSU-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]hept-2-yl 4-methylbenzenesulfonate is a bicyclic organic compound featuring a norbornane (bicyclo[2.2.1]heptane) core esterified with a 4-methylbenzenesulfonyl (tosyl) group. This structure confers unique steric and electronic properties, making it valuable in synthetic chemistry and pharmaceutical applications. The compound’s rigid bicyclic framework enhances thermal stability and influences reactivity in substitution and elimination reactions .

Properties

CAS No.

840-90-4

Molecular Formula

C14H18O3S

Molecular Weight

266.36 g/mol

IUPAC Name

2-bicyclo[2.2.1]heptanyl 4-methylbenzenesulfonate

InChI

InChI=1S/C14H18O3S/c1-10-2-6-13(7-3-10)18(15,16)17-14-9-11-4-5-12(14)8-11/h2-3,6-7,11-12,14H,4-5,8-9H2,1H3

InChI Key

WXFFQUSIUXVKSU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CC3CCC2C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[2.2.1]hept-2-yl 4-methylbenzenesulfonate typically involves the reaction of norbornene with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

While specific industrial production methods for Bicyclo[22The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]hept-2-yl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonate group can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form bicyclo[2.2.1]heptane derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of sulfone derivatives.

Common Reagents and Conditions

Major Products Formed

    Substitution: Various norbornane derivatives depending on the nucleophile used.

    Reduction: Bicyclo[2.2.1]heptane derivatives.

    Oxidation: Sulfone derivatives.

Scientific Research Applications

Bicyclo[2.2.1]hept-2-yl 4-methylbenzenesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Bicyclo[2.2.1]hept-2-yl 4-methylbenzenesulfonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfonate group is a good leaving group, facilitating substitution reactions. The bicyclic structure provides rigidity and stability, making it a useful scaffold in synthetic chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Bicyclo[2.2.1]heptane Core

Bicyclo[2.2.1]heptane-1-methanol, 4-fluoro-, 4-methylbenzenesulfonate (CAS: 88888-32-8)
  • Structure: Differs by a fluorine atom at position 4 and a hydroxymethyl group at position 1 on the norbornane core.
  • Its molecular weight (298.38 g/mol) is higher than the parent compound due to the fluorine substituent .
  • Applications : Used in high-yield (90%) synthetic routes, suggesting utility as a precursor for fluorinated pharmaceuticals .
Bicyclo[2.2.1]hept-2-yl 4-bromobenzoate
  • Structure : Replaces the tosyl group with a 4-bromobenzoate ester.
  • Properties : The bromine atom increases molecular polarizability, affecting crystallization behavior. Single-crystal X-ray studies (R factor = 0.021) reveal a planar benzoate group, with steric hindrance from the bicyclic core influencing packing efficiency .
  • Applications : Serves as a model for studying steric effects in esterification reactions .
1,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl 4-methylbenzenesulfonate
  • Structure : Features additional methyl groups at positions 1 and 3.
  • Properties : Increased hydrophobicity due to methyl substituents may enhance membrane permeability in drug delivery systems. Identified in GC-MS analyses of plant extracts, indicating natural occurrence or biodegradation pathways .

Functional Group Comparisons

Sulfonylurea Derivatives (e.g., Bicyclo[2.2.1]hept-2-yl Benzenesulfonylurea)
  • Structure : Replaces the tosyl group with a benzenesulfonylurea moiety.
  • Properties: Demonstrates hypoglycemic activity by inhibiting ATP-sensitive potassium channels. Nortricyclyamine derivatives exhibit 20–30% greater efficacy in reducing blood glucose levels compared to non-bicyclic analogs .
  • Applications : Investigated as antidiabetic agents, highlighting the pharmacological relevance of the bicyclo[2.2.1]heptane scaffold .
Bicyclo[2.2.1]hept-2-yl Methacrylate
  • Structure : Contains a methacrylate ester instead of the tosyl group.
  • Properties : The electron-deficient double bond in methacrylate facilitates polymerization. Used in creating cross-linked polymers with high thermal stability (decomposition temperature >250°C) .

Research Findings and Trends

  • Thermal Stability: Bicyclo[2.2.1]heptane derivatives exhibit superior thermal resilience compared to monocyclic analogs. For example, bicyclic esters remain stable at 80°C for >3 hours, while cyclohexane derivatives degrade under similar conditions .
  • Stereochemical Influence : Endo vs. exo substituent configurations significantly impact biological activity. Endo-tosylates show 40% higher binding affinity to serum proteins than exo isomers, affecting pharmacokinetics .
  • Emerging Applications : Fluorinated derivatives (e.g., CAS 88888-32-8) are prioritized in drug discovery for their metabolic stability and bioavailability .

Biological Activity

Bicyclo[2.2.1]hept-2-yl 4-methylbenzenesulfonate is an organic compound with the molecular formula C14_{14}H16_{16}O3_3S, notable for its bicyclic structure and sulfonate group. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential interactions with biomolecules and applications in drug development.

The compound's unique structural properties allow it to participate in various chemical reactions, including substitution, reduction, and oxidation reactions. The sulfonate group serves as a good leaving group, facilitating nucleophilic substitutions that can lead to diverse derivatives.

Key Properties

PropertyValue
CAS Number 840-90-4
Molecular Weight 266.36 g/mol
IUPAC Name 2-bicyclo[2.2.1]heptanyl 4-methylbenzenesulfonate
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)OC2CC3CCC2C3

The biological activity of this compound is primarily attributed to its ability to act as a nucleophile or electrophile in various biochemical reactions. The rigidity of its bicyclic structure enhances its stability and reactivity, making it a valuable scaffold in synthetic chemistry.

Biological Activity

Research into the biological activity of this compound has revealed several potential applications:

Antioxidant Activity

Studies indicate that this compound may exhibit antioxidant properties by reducing reactive oxygen species (ROS) levels in cellular models. This suggests potential protective effects against oxidative stress-related conditions.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of the compound on various cell lines, including human endothelial cells and hepatocytes. The results indicate that while it can induce cell death at high concentrations, it also shows promise as a non-toxic agent at lower doses.

Pharmacological Potential

The compound is being investigated for its role as a pharmacological tool, particularly in drug development targeting specific biological pathways. Its structural characteristics may allow it to interact effectively with various biological targets.

Case Studies

  • Study on Antioxidant Effects : A study demonstrated that this compound significantly reduced ROS production in HUVEC cells at concentrations ranging from 100 to 1200 µg/mL, indicating its potential as an antioxidant agent.
  • Cytotoxicity Assessment : In a cytotoxicity study involving HepG2 cells, the compound showed a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 700 µg/mL.

Comparative Analysis

A comparison with similar compounds reveals that this compound possesses unique structural features that contribute to its distinct chemical reactivity and biological activity.

CompoundUnique Features
Bicyclo[2.2.1]hept-5-en-2-yl sulfonateDifferent bicyclic structure
Bicyclo[2.2.1]hept-5-en-2-ylmethanamine sulfonateVarying functional groups affecting reactivity

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Bicyclo[2.2.1]hept-2-yl 4-methylbenzenesulfonate, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves sulfonylation of a bicyclo[2.2.1]heptanol derivative with 4-methylbenzenesulfonyl chloride. Key steps include:

  • Step 1 : Activation of the hydroxyl group using a base (e.g., pyridine or triethylamine) to facilitate nucleophilic substitution.
  • Step 2 : Controlled reaction temperature (0–25°C) to minimize side reactions like hydrolysis or isomerization .
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the product from unreacted starting materials or byproducts .
    • Yield Optimization : Excess sulfonyl chloride (1.2–1.5 equiv.) and anhydrous conditions improve yields (>70%). Side products, such as exo/endo isomers, may form under acidic conditions, requiring careful pH control .

Q. How is the structural identity of this compound confirmed experimentally?

  • Analytical Techniques :

  • NMR Spectroscopy :
  • ¹H NMR : Distinct signals for the bicyclic system (δ 1.2–2.5 ppm, multiplet) and aromatic protons (δ 7.3–7.8 ppm, doublets for para-substituted tosyl group) .
  • ¹³C NMR : Peaks at ~120–140 ppm confirm the sulfonate ester’s carbonyl carbon .
  • X-ray Crystallography : Resolves spatial arrangement, bond lengths, and angles (e.g., C–S bond ≈ 1.76 Å), validated using programs like SIR97 .
    • Mass Spectrometry : GC-MS or ESI-MS identifies the molecular ion peak (e.g., m/z ≈ 278 for C₁₄H₁₈O₃S⁺) and fragmentation patterns .

Advanced Research Questions

Q. What are the challenges in resolving exo/endo isomerism during synthesis, and how can these be addressed?

  • Isomer Formation : The bicyclic system’s rigidity favors exo isomers under kinetic control, while thermodynamic conditions may shift equilibrium toward endo forms. Contradictions in literature data often arise from inconsistent reaction monitoring .
  • Resolution Strategies :

  • Chromatographic Separation : Use chiral stationary phases (e.g., cellulose derivatives) for enantiomeric resolution .
  • Crystallographic Analysis : Single-crystal X-ray diffraction definitively assigns stereochemistry .
  • Dynamic NMR : Detects isomer interconversion barriers at varying temperatures (e.g., coalescence temperature studies) .

Q. How does the compound interact with biological targets, and what structural features drive its bioactivity?

  • Mechanistic Insights :

  • The bicyclic moiety enhances rigidity, improving binding affinity to hydrophobic pockets in enzymes or receptors (e.g., GPCRs or kinases) .
  • The sulfonate group acts as a hydrogen-bond acceptor, facilitating interactions with polar residues in active sites .
    • Case Study : Analogous compounds (e.g., morpholine derivatives) exhibit antagonism at serotonin receptors (5-HT₃), suggesting potential neuropharmacological applications .

Q. How do structural modifications (e.g., substituent variation) affect reactivity and stability?

  • Comparative Analysis :

  • Electron-Withdrawing Groups (e.g., nitro at the para position): Increase sulfonate ester hydrolysis rates due to enhanced electrophilicity .
  • Bicyclic Modifications : Replacing the norbornane system with adamantane reduces steric hindrance, altering reaction kinetics in nucleophilic substitutions .
    • Stability Data : Hydrolytic degradation studies (pH 7.4 buffer, 37°C) show a half-life of ~48 hours, making the compound suitable for in vitro assays .

Methodological Considerations

Q. What analytical workflows are recommended for detecting trace impurities in synthesized batches?

  • Workflow :

HPLC-PDA : Quantifies impurities >0.1% using a C18 column (acetonitrile/water mobile phase).

LC-MS/MS : Identifies low-abundance byproducts (e.g., desulfonated derivatives) via fragmentation fingerprints .

Elemental Analysis : Validates stoichiometry (e.g., %C deviation <0.3% indicates purity) .

Q. How can computational tools predict the compound’s physicochemical properties and reactivity?

  • In Silico Methods :

  • DFT Calculations : Predict bond dissociation energies (e.g., S–O bond ~340 kJ/mol) and transition states for hydrolysis .
  • Molecular Docking : Screens potential targets (e.g., cyclooxygenase-2) using AutoDock Vina, guided by crystallographic data .
    • Software : Gaussian 16 for thermodynamics; Schrödinger Suite for binding affinity simulations .

Data Contradictions and Resolutions

Q. Why do reported yields vary across studies, and how can reproducibility be improved?

  • Key Factors :

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) increase reaction rates but may promote side reactions .
  • Catalyst Use : Lewis acids (e.g., ZnCl₂) improve regioselectivity in some protocols but are omitted in others .
    • Recommendations : Standardize reaction parameters (solvent, temperature, catalyst) and report detailed NMR integration ratios for yield validation .

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